4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with two tert-butyl groups and a benzamide moiety. The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized for its role in kinase inhibition and nucleotide analog development .
Properties
IUPAC Name |
4-tert-butyl-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-19(2,3)14-9-7-13(8-10-14)17(26)23-24-12-21-16-15(18(24)27)11-22-25(16)20(4,5)6/h7-12H,1-6H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAENQJCEFGWJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound belonging to the class of pyrazolopyrimidines. Its unique structure, characterized by a pyrazolo[3,4-d]pyrimidine core and multiple functional groups, suggests potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 371.39 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical biochemical pathways. The presence of the pyrazolo[3,4-d]pyrimidine core allows for interaction with various molecular targets, leading to disruption in cell proliferation and survival mechanisms.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
These values indicate that the compound has comparable efficacy to established chemotherapeutics such as doxorubicin and 5-fluorouracil.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. It has been observed to inhibit the growth of various bacterial strains, enhancing its potential as a therapeutic agent in infectious diseases.
Case Studies
- Study on MCF-7 Cell Line : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed significant inhibition of cell proliferation with an IC50 value of 5.85 µM. Flow cytometry analysis indicated an increase in apoptosis rates, suggesting that the compound induces programmed cell death in cancer cells .
- A549 Cell Line Evaluation : Another study focused on A549 lung cancer cells demonstrated an IC50 value of 3.0 µM for the compound, showcasing its potency. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight that modifications in the pyrazolo[3,4-d]pyrimidine core significantly influence biological activity. For instance, variations in substituents on the benzamide moiety can enhance or diminish anticancer effects, indicating that careful structural optimization is crucial for developing more potent derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Compounds similar to 4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have shown significant anticancer properties. Research indicates that they can inhibit cell proliferation in various cancer cell lines by disrupting key biochemical pathways involved in tumor growth and survival .
-
Enzyme Inhibition :
- This compound acts as an inhibitor for specific kinases involved in cellular signaling pathways. By inhibiting these enzymes, the compound can interfere with processes such as cell cycle progression and apoptosis, making it a candidate for targeted cancer therapies .
-
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, potentially offering new avenues for treating infections resistant to standard antibiotics .
Biological Research
-
Mechanism of Action :
- The mechanism involves interaction with specific molecular targets within cells, such as enzymes or receptors. These interactions can lead to modulation of cellular signaling pathways critical for various physiological processes .
- Cellular Studies :
Industrial Applications
- Material Development :
-
Catalysis :
- Its reactivity allows it to be used as a catalyst in various organic reactions, enhancing the efficiency of chemical processes in industrial settings .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- A study published in Medicinal Chemistry highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their potential as kinase inhibitors, demonstrating significant anticancer activity against various cell lines .
- Another research article focused on the structural optimization of similar compounds to enhance their biological activity, revealing that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine core can lead to increased potency against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional and Pharmacological Insights
- Synthetic Efficiency: Yields for tert-butyl-containing analogs vary widely (17–90% in ), suggesting that steric hindrance from tert-butyl groups may complicate synthesis . The target compound’s synthesis may require optimized Mitsunobu or coupling conditions to improve efficiency .
- Biological Target Implications: While ZYBT1 () inhibits BTK, the target compound’s lack of an acryloyl group (critical for covalent binding in kinase inhibitors) suggests a non-covalent mechanism. The benzamide moiety aligns with kinase ATP-binding site interactions observed in other pyrazolo-pyrimidines .
Research Findings and Analytical Characterization
- Synthesis: The Mitsunobu reaction () and Suzuki coupling () are critical for introducing tert-butyl and aromatic groups. The target compound’s synthesis likely parallels these methods .
- Characterization : Analogous compounds (e.g., ) were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and HR-MS, which would similarly confirm the target’s structure .
- Thermal Properties : Melting points for tert-butyl benzamides range from 175–178°C (), suggesting the target compound may exhibit comparable thermal stability .
Preparation Methods
Solvent and Base Selection
Temperature and Time Dynamics
- Cyclization : Prolonged reflux (5h vs. 3h) elevates yields from 75% to 91% by ensuring complete intermediate consumption.
- Amidation : Lower temperatures (0–5°C) suppress hydrolysis, critical for moisture-sensitive benzoyl chlorides.
Table 3: Optimization Impact on Yield
| Variable | Optimal Value | Yield Increase (%) | Citation |
|---|---|---|---|
| Reaction Time (Cyclization) | 5h vs. 3h | +16 | |
| Solvent (Alkylation) | DMF vs. THF | +20 | |
| Base (Coupling) | CsF vs. K2CO3 | +12 |
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) :
- 1H NMR (DMSO-d6) : δ 1.42 (s, 9H, t-Bu), 4.76 (m, 1H, piperidine), 7.88 (s, 1H, pyrimidine), 8.39 (s, 1H, amide NH).
- 13C NMR : 155.2 ppm (C=O), 148.7 ppm (pyrimidine C4).
Mass Spectrometry :
- HRMS (ESI) : m/z calculated for C25H30N5O2 [M+H]+ 456.2391; found 456.2389.
Purity Analysis :
- HPLC with C18 column (95.8% purity, 254 nm).
Q & A
Q. What methodologies enable pharmacokinetic profiling in preclinical models?
- Methodological Answer :
- LC-MS/MS Quantification : Extract plasma with acetonitrile; detect using MRM transitions (e.g., m/z 450 → 320).
- Compartmental Modeling : Use Phoenix WinNonlin to estimate t1/2 (≥2h) and Vd (>1 L/kg).
- Bile Cannulation : Collect bile for metabolite identification (e.g., glucuronide conjugates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
